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molecular formula C6H7NO B587362 4-Aminophenol-13C6 CAS No. 1246820-76-7

4-Aminophenol-13C6

Cat. No. B587362
M. Wt: 115.082
InChI Key: PLIKAWJENQZMHA-IDEBNGHGSA-N
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Patent
US05980584

Procedure details

1-(5-Amino-2-hydroxyphenyl)ethane-1,2-diol (compound 1, DiOHPAP) when coupled with 2-methyl-1-naphthol coupler produces a color which closely matches that obtained from the couple of 4-aminophenol with 2-methyl-1-naphthol. The color on piedmont hair is red, without violet tone, similar to the color derived from p-aminophenol (PAP) with 2-methyl-1-naphthol. The visual observation is also confirmed by CIBL*a*b* values (Table 3) obtained from coupling of 4-aminophenol, 1-(5-amino-2-hydroxyphenyl)ethane-1,2-diol, 2-methyl-4-aminophenol (2-MePAP) and 3-methyl-4-aminophenol (3-MePAP) with 2-methyl-1-naphthol. CIE b* value (which indicates direction of yellow and blue) decreases in order of 4-aminophenol, 1-(5-amino-2-hydroxyphenyl)ethane-1,2-diol, 2-methyl-4-aminophenol and 3-methyl-4-aminophenol. The b* value differences between PAP and compound 1,2-methyl-4-aminophenol and 3-methyl-4-aminophenol, are 3.12, 6.26 and 10.92, respectively. Compound 1 shows the smallest differences among the various PAP derivatives tested. On the other hand, CIE a* values (which indicate red and green directions) undergo little change as compared to the large change in b* value. Hue angle difference (Δh) between PAP and compound 1 is 4.37. 2-MePAP and 3-MePAP show much larger hue angle difference, 11 and 18 respectively. This finding indicates that 1-(5-amino-2-hydroxyphenyl)ethane 1,2-diol 1 is a better alternative to 4-aminophenol than 2- or 3-methyl-4-aminophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[C:6](C(O)CO)[CH:7]=1.[CH3:13][C:14]1[CH:23]=[CH:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]=1[OH:24]>>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[CH:6][CH:7]=1.[CH3:13][C:14]1[CH:23]=[CH:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]=1[OH:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=C(C1)C(CO)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=C(C1)C(CO)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2=CC=CC=C2C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produces a color which

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)O
Name
Type
product
Smiles
CC1=C(C2=CC=CC=C2C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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